3-((Acetamidomethyl)thio)propanoic acid
Overview
Description
3-((Acetamidomethyl)thio)propanoic acid: is a thiol-containing amino acid derivative with the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol . This compound is known for its potential therapeutic and industrial applications. It is also referred to by several synonyms, including S-acetamidomethyl-3-mercaptopropionic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Acetamidomethyl)thio)propanoic acid typically involves the reaction of 3-mercaptopropionic acid with acetamidomethyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to achieve high purity levels .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and cost-effectiveness. The compound is typically produced in batch reactors, followed by purification steps such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 3-((Acetamidomethyl)thio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under oxidative conditions.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The acetamidomethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol, sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((Acetamidomethyl)thio)propanoic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in bioconjugation studies for labeling and modifying biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((Acetamidomethyl)thio)propanoic acid involves its interaction with various molecular targets and pathways. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the modification of protein function . This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
3-Mercaptopropionic acid: Lacks the acetamidomethyl group, making it less versatile in bioconjugation applications.
S-Acetyl-3-mercaptopropionic acid: Contains an acetyl group instead of an acetamidomethyl group, leading to different reactivity and applications.
Uniqueness: 3-((Acetamidomethyl)thio)propanoic acid is unique due to its acetamidomethyl group, which enhances its reactivity and versatility in various chemical and biological applications .
Properties
IUPAC Name |
3-(acetamidomethylsulfanyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3S/c1-5(8)7-4-11-3-2-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYMWQMQMYUQBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427139 | |
Record name | 3-[(Acetamidomethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52574-08-0 | |
Record name | 3-[[(Acetylamino)methyl]thio]propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52574-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(Acetamidomethyl)sulfanyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20427139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Mercaptopropionic Acid(Acetamidomethyl) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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